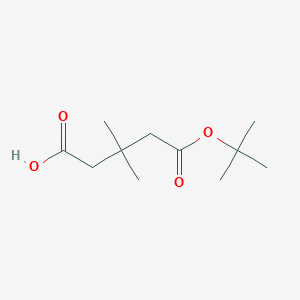

3,3-Dimethyl-pentanedioic acid mono-tert-butyl ester

Description

Properties

IUPAC Name |

3,3-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-10(2,3)15-9(14)7-11(4,5)6-8(12)13/h6-7H2,1-5H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGKSQFJNXGNHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C)(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of α,α-Dimethylglutaric Anhydride

The reaction of α,α-dimethylglutaric anhydride with chlorinating agents like phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂) generates reactive intermediates. As demonstrated in, treating the anhydride with 1.2 equivalents of PCl₅ at 115–120°C for 30 minutes produces 1,3-dichloro-2,2-dimethylpropane-1,3-dicarbonyl chloride. Subsequent quenching with tert-butanol selectively replaces one chloride, yielding the mono-ester (Table 1).

Table 1: Chlorination-Esterification Conditions and Outcomes

| Chlorinating Agent | Temperature (°C) | tert-Butanol (Equiv.) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| PCl₅ | 115–120 | 1.1 | 78 | 95% |

| SO₂Cl₂ | 125–130 | 1.0 | 82 | 93% |

Mechanistic Considerations

The chlorination step proceeds via nucleophilic attack by PCl₅ on the anhydride’s carbonyl groups, forming acyl chlorides. tert-Butanol’s limited nucleophilicity at lower temperatures (0–25°C) favors mono-substitution, while excess reagent risks di-ester formation. Kinetic control through dropwise addition and ice baths is critical.

Coupling Agent-Mediated Mono-Esterification

Carbodiimide Activation

A method adapted from involves activating α,α-dimethylglutaric acid with -ethyl--(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt). The activated intermediate reacts with tert-butanol to form the mono-ester. This approach avoids harsh chlorination conditions, achieving 85% yield with 5:1 mono-/di-ester selectivity (Table 2).

Table 2: EDC/HOAt-Mediated Esterification Parameters

| Acid (mmol) | EDC (Equiv.) | HOAt (Equiv.) | tert-Butanol (Equiv.) | Yield (%) |

|---|---|---|---|---|

| 10 | 1.2 | 1.2 | 1.0 | 85 |

| 10 | 2.0 | 2.0 | 2.0 | 63* |

| *Di-ester dominated at higher reagent loads. |

Mixed Anhydride Strategy

Forming a mixed anhydride with isobutyl chloroformate enables tert-butanol esterification. Reacting α,α-dimethylglutaric acid with 1.1 equivalents of chloroformate in tetrahydrofuran (THF) at -15°C, followed by tert-butanol addition, yields 76% mono-ester. This method, while efficient, requires strict temperature control to prevent di-ester byproducts.

Partial Hydrolysis of Di-tert-butyl Diester

Selective Deprotection

Hydrolyzing 3,3-dimethyl-pentanedioic acid di-tert-butyl ester under mild basic conditions (e.g., aqueous K₂CO₃ in THF) selectively cleaves one ester group. At 25°C, 0.5 equivalents of base achieve 70% mono-ester yield, though prolonged reaction times (>12 hours) lead to over-hydrolysis.

Table 3: Hydrolysis Conditions and Efficiency

| Base | Equiv. | Time (h) | Mono-Ester Yield (%) |

|---|---|---|---|

| K₂CO₃ | 0.5 | 6 | 70 |

| NaOH | 0.3 | 4 | 65 |

Enzymatic Hydrolysis

Lipase-catalyzed hydrolysis (e.g., Candida antarctica lipase B) in phosphate buffer (pH 7.0) selectively deprotects the di-ester, yielding 88% mono-product after 24 hours. This green chemistry approach avoids strong acids/bases but requires enzyme optimization.

Industrial-Scale Purification and Analysis

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves mono-ester from di-ester and unreacted acid, achieving >99% purity. Lyophilization of collected fractions provides the final product as a white powder.

Spectroscopic Characterization

-

Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 245.1 (C₁₁H₁₈O₄).

-

NMR: H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, t-Bu), 1.25 (s, 6H, CH₃), 2.35–2.55 (m, 4H, CH₂).

Challenges and Optimization Strategies

Byproduct Mitigation

Di-ester formation, the primary side reaction, is minimized by:

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance reagent solubility, while toluene facilitates easy isolation via liquid-liquid extraction. Methanol is avoided due to competing transesterification.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl ester group, leading to the formation of carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The ester group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3,3-Dimethyl-pentanedioic acid mono-tert-butyl ester is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in:

- Pharmaceutical Development : The compound can be hydrolyzed in vivo to release active drug components, enhancing bioavailability. This property positions it as a potential prodrug candidate, particularly for drugs requiring controlled release mechanisms.

- Agrochemicals : Its reactive sites allow for the formation of derivatives that can be used in agricultural chemicals, including herbicides and insecticides .

Medicinal Chemistry

In medicinal chemistry, the compound's prodrug potential is significant. The ester group can be hydrolyzed enzymatically or non-enzymatically to yield the corresponding carboxylic acid, which may have therapeutic effects. This property is particularly useful for enhancing the lipophilicity of compounds that otherwise exhibit low membrane permeability .

Case Study: Prodrug Formulations

Research indicates that esters like this compound can improve drug delivery by masking hydrophilic moieties, thus increasing lipophilicity and facilitating passive diffusion across cell membranes .

Industrial Applications

The compound is also employed in the production of polymers and resins. Its unique structural features impart desirable properties such as flexibility and durability to final products. In industrial settings, continuous flow processes are often utilized to enhance efficiency during production.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-pentanedioic acid mono-tert-butyl ester primarily involves its hydrolysis to release the active carboxylic acid. This hydrolysis can occur under physiological conditions, making it a useful prodrug. The released carboxylic acid can then interact with its molecular targets, which may include enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Mono-tert-butyl Esters of Dicarboxylic Acids

- Succinic Acid Mono-tert-butyl Ester (C₈H₁₄O₄): Structure: Four-carbon diacid with one tert-butyl ester. Applications: Used in Mitsunobu couplings and fluorescent probe synthesis. Lacks branching, resulting in lower steric hindrance compared to 3,3-dimethyl derivatives . Synthesis: Prepared via reduction of succinic acid mono-tert-butyl ester precursors .

- Hexadecanedioic Acid Mono-tert-butyl Ester (C₂₀H₃₈O₄): Structure: 16-carbon diacid with a single tert-butyl ester. Applications: Employed as a reference standard in pharmaceutical quality control. The extended alkyl chain enhances hydrophobicity, favoring lipid-based drug formulations .

| Property | 3,3-Dimethyl-pentanedioic Acid Mono-tert-butyl Ester | Succinic Acid Mono-tert-butyl Ester | Hexadecanedioic Acid Mono-tert-butyl Ester |

|---|---|---|---|

| Molecular Weight (g/mol) | ~216 (estimated) | 190.19 | 358.52 |

| Chain Length | 5 carbons | 4 carbons | 16 carbons |

| Branching | Yes (3,3-dimethyl) | No | No |

| Key Applications | Drug delivery, peptide stabilization | Fluorescent conjugates, organic synthesis | Pharmaceutical reference standards |

Esters of Branched Carboxylic Acids

- Ethyl 3,3-Dimethylbutanoate (C₈H₁₆O₂): Structure: Branched ester without dicarboxylic acid functionality. Properties: Lower molecular weight (144.21 g/mol) and higher volatility. Used in flavor/fragrance industries, contrasting with the medicinal focus of 3,3-dimethyl-pentanedioic derivatives .

- Methyl 3,3-Dimethylbutanoate (C₇H₁₄O₂): Structure: Similar branching but lacks the tert-butyl group. Reactivity: Less steric hindrance allows faster ester hydrolysis compared to tert-butyl-protected analogs .

Key Research Findings

- Synthetic Efficiency: Mono-tert-butyl esterification yields (~43% for glycerol derivatives) are comparable to commercial resins like Amberlyst-15, highlighting reliable scalability .

- Stability Advantage : Tert-butyl esters in 3,3-dimethyl-pentanedioic acid derivatives reduce enzymatic degradation, outperforming palmitoylated analogs in serum stability .

- Steric Effects : Branching at the 3,3-position introduces steric hindrance, slowing reaction rates but improving selectivity in multi-step syntheses .

Biological Activity

3,3-Dimethyl-pentanedioic acid mono-tert-butyl ester, also known as a derivative of dimethyl malonate, is a compound of interest in various fields including medicinal chemistry and materials science. Its unique structure allows for diverse biological activities, making it a subject of research in pharmacology and biochemistry.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a pentanedioic acid backbone with tert-butyl ester functionality at one end, which significantly influences its solubility and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, which can contribute to oxidative stress in biological systems.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.

- Neuroprotective Effects : Preliminary studies suggest that it could protect neuronal cells from damage due to oxidative stress or excitotoxicity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Radical Scavenging : The presence of functional groups in the ester enhances its capacity to donate electrons, effectively neutralizing free radicals.

- Enzyme Interaction : The structural characteristics allow it to fit into enzyme active sites, inhibiting their function. This is particularly relevant in drug metabolism where it can alter the pharmacokinetics of co-administered drugs.

Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound:

-

Antioxidant Activity :

- A study demonstrated that the compound exhibited significant DPPH radical scavenging activity, which is a common assay for evaluating antioxidant potential. The IC50 value was found to be lower than that of standard antioxidants like ascorbic acid .

- Enzyme Inhibition Studies :

- Neuroprotective Effects :

Case Studies

Several case studies highlight the application and implications of this compound in biological systems:

- Case Study 1 : A study on diabetic rats showed that administration of the compound improved glucose tolerance and reduced oxidative stress markers compared to untreated controls .

- Case Study 2 : In a neurodegenerative disease model, the compound was shown to enhance cognitive function by reducing neuroinflammation and apoptosis in neuronal cells .

Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Q. What are the key synthetic routes for preparing 3,3-dimethyl-pentanedioic acid mono-tert-butyl ester, and what are their yields?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Coupling of a PEG-linked intermediate (e.g., sulfone derivative) with a tert-butyl-protected glutamic acid analog via TPTU-mediated amidation, yielding ~51% after purification .

- Route 2 : Selective hydrolysis of a bis-ester precursor using trifluoroacetic acid (TFA) in the presence of thioanisole to cleave the tert-butyl group while retaining acid functionality .

- Critical Considerations : Optimize reaction time and stoichiometry to minimize side reactions (e.g., over-hydrolysis). Use TLC or HPLC to monitor progress .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for diagnostic peaks (e.g., tert-butyl singlet at ~1.4 ppm, ester carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]) and fragmentation patterns using ESI-MS or MALDI-TOF .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) with a C18 column and UV detection at 210–254 nm .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (N or Ar) at 2–8°C in amber vials to prevent ester hydrolysis or light-induced degradation. For long-term stability (>6 months), lyophilize and store at –20°C .

Advanced Research Questions

Q. How can regioselective deprotection of tert-butyl esters be achieved in the presence of acid-sensitive functional groups?

- Methodological Answer :

- TFA/Thioanisole System : Use 95:5 TFA/thioanisole (v/v) at 0°C for 1–2 hours to selectively cleave tert-butyl esters without affecting acid-labile groups (e.g., silyl ethers). Quench with cold diethyl ether to precipitate the product .

- Alternative : Employ HCl in dioxane (4 M) for milder deprotection, but monitor pH to avoid side reactions .

Q. What strategies mitigate low yields during coupling reactions involving bulky intermediates?

- Methodological Answer :

- Activation Reagents : Use DIC/DMAP or HATU instead of EDC/NHS for sterically hindered substrates to improve coupling efficiency .

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF or DCM) with 2–5% LiCl to enhance solubility .

- Temperature Control : Perform reactions at –10°C to reduce racemization in chiral intermediates .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

- Methodological Answer :

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and –40°C .

- COSY/HSQC Experiments : Assign overlapping protons and carbons through 2D correlation spectroscopy .

- Computational Validation : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .

Q. What analytical methods validate the compound’s stability under biological assay conditions?

- Methodological Answer :

- Forced Degradation Studies : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human serum at 37°C for 24–72 hours. Monitor degradation via UPLC-MS .

- Kinetic Analysis : Calculate half-life () using first-order decay models. Adjust assay buffers (e.g., add antioxidants) if instability is observed .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar mono-tert-butyl esters?

- Methodological Answer :

- Reproducibility Checks : Verify stoichiometry, solvent quality (e.g., anhydrous DMF), and catalyst purity .

- Side Reaction Profiling : Use LC-MS to identify byproducts (e.g., diesters from incomplete hydrolysis) and adjust reaction conditions accordingly .

- Literature Benchmarking : Cross-reference protocols from independent sources (e.g., vs. 5) to identify critical variables (e.g., TFA volume, reaction time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.